molecular formula C15H12ClN5OS B12494166 N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12494166
M. Wt: 345.8 g/mol
InChI Key: OHQMDDSHWXADOC-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring substituted with a chlorine atom, a triazole ring, and a sulfanylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyridine derivative: Starting with 2-chloropyridine, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.

    Synthesis of the triazole ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles.

    Coupling reactions: The pyridine and triazole derivatives can be coupled using appropriate reagents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: can be compared with other pyridine and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific chemical reactivity and biological activity not observed in simpler analogs.

Properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12ClN5OS/c16-14-12(7-4-8-17-14)19-13(22)9-23-15-18-10-21(20-15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,22)

InChI Key

OHQMDDSHWXADOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

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